molecular formula C21H23N3O3 B5153683 1-(4-methoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(4-methoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B5153683
M. Wt: 365.4 g/mol
InChI Key: IUHUZOGHNWENMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-methoxyphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione derivatives involves cyclocondensation reactions, starting from N-2-methoxyphenyl chloroacetamide. This process yields derivatives characterized by their unique structural features, as detailed in studies focusing on similar compounds (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of these derivatives is meticulously characterized using elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction methods. These compounds exhibit a crystallographically imposed symmetry center, with the molecule's three rings each coplanar with their attached groups. The crystal structure is stabilized by van der Waals and dipole-dipole forces, indicating a non-planar overall structure with specific dihedral angles between the piperazinedione and the aromatic rings (Zhang et al., 2007).

Chemical Reactions and Properties

The chemical reactions of this compound include hydrolysis in aqueous solutions, demonstrating specific acid- and base-catalyzed reactions along with spontaneous water-catalyzed decomposition. The pH-rate profiles, pKa values, and thermodynamic parameters such as energy and enthalpy of activation are thoroughly investigated, revealing the compound's stability under various conditions (Muszalska, 2004).

Physical Properties Analysis

Investigations into the compound's physical properties focus on its stability in aqueous solutions, determining the influence of pH and temperature on its degradation kinetics. These studies offer insight into the compound's behavior in different environmental conditions, highlighting the importance of pH and temperature in its stability and degradation processes (Muszalska & Wituła, 2005).

Chemical Properties Analysis

The chemical properties of this compound are further elaborated through studies on its kinetics of hydrolysis, showcasing how various buffers can catalyze its degradation. The effects of ionic strength and thermodynamic parameters are meticulously determined, providing a comprehensive understanding of its chemical behavior in solution (Muszalska, 2004).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-18-9-7-17(8-10-18)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHUZOGHNWENMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

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